

What are the physicochemical properties of Columbamine?

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Compound of Interest

Compound Name: *Columbamine*

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An In-depth Technical Guide to the Physicochemical Properties of **Columbamine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Columbamine**, a protoberberine alkaloid of significant interest for its diverse biological activities. The information is presented to support research and development efforts, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

Columbamine is a quaternary isoquinoline alkaloid found in various plant species, including those from the *Coptis* and *Berberis* genera.^[1] Its structure features a rigid tetracyclic system that dictates its chemical and physical characteristics.

Data Summary

The quantitative physicochemical properties of **Columbamine** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	3,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol	[2]
CAS Number	3621-36-1	[3]
Molecular Formula	C ₂₀ H ₂₀ NO ₄ ⁺	[3][4]
Molecular Weight	338.38 g/mol	[3]
Monoisotopic Mass	339.1470581677 Da	[4]
Appearance	Yellow needle-like crystals; Orange-yellow crystals/prisms	
Melting Point	280-282 °C (decomposes)	[3]
Solubility	Soluble in DMSO and methanol; Slightly soluble in water	[4]
UV λmax	230, 266, 351 nm	
logP (XLogP3, Computed)	Not available. The computed value for the related compound (-)-Tetrahydrocolumbamine is 2.9.	[5]
pKa	Experimental value not found in the cited literature.	

Detailed Properties

- **Structure and Form:** **Columbamine** is an organic heterotetracyclic compound existing as a quaternary ammonium cation.[2][4] It is typically isolated as a yellow or orange-yellow crystalline solid.
- **Melting Point:** The free base of **Columbamine** has a high melting point of 280-282 °C, at which it likely decomposes. Its various salt forms have different melting points.

- Solubility: **Columbamine** exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols such as methanol.[4] Its solubility in water is slight, a characteristic typical for many alkaloids with large organic scaffolds.
- Lipophilicity (logP) and Acidity (pKa): Experimentally determined values for the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) for **Columbamine** are not readily available in the surveyed literature. The logP value is a critical parameter for predicting membrane permeability and overall pharmacokinetic behavior. The computed XLogP3 value for the structurally related, non-quaternary compound (-)-Tetrahydro**columbamine** is 2.9, suggesting moderate lipophilicity for the reduced form.[5] The pKa value is essential for understanding the ionization state of the molecule at physiological pH, which influences its solubility, receptor binding, and transport properties.
- Stability: **Columbamine** is stable as a solid when stored at -20°C for at least four years. In solution, stock solutions are recommended to be stored at -80°C for up to six months or -20°C for one month to prevent degradation.
- Spectroscopic Properties:
 - UV-Vis Spectroscopy: **Columbamine** exhibits characteristic ultraviolet absorption maxima at 230, 266, and 351 nm, which arise from the $\pi \rightarrow \pi^*$ electronic transitions within its conjugated aromatic system.
 - Mass Spectrometry (MS): The molecular ion peak $[M]^+$ is observed at m/z 338.139-338.140 in high-resolution mass spectrometry.[2] Fragmentation patterns in MS/MS analysis can be used for structural elucidation and identification in complex mixtures.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra provide detailed information about the chemical structure of **Columbamine**, allowing for the unambiguous assignment of all proton and carbon atoms in the molecule.

Experimental Protocols

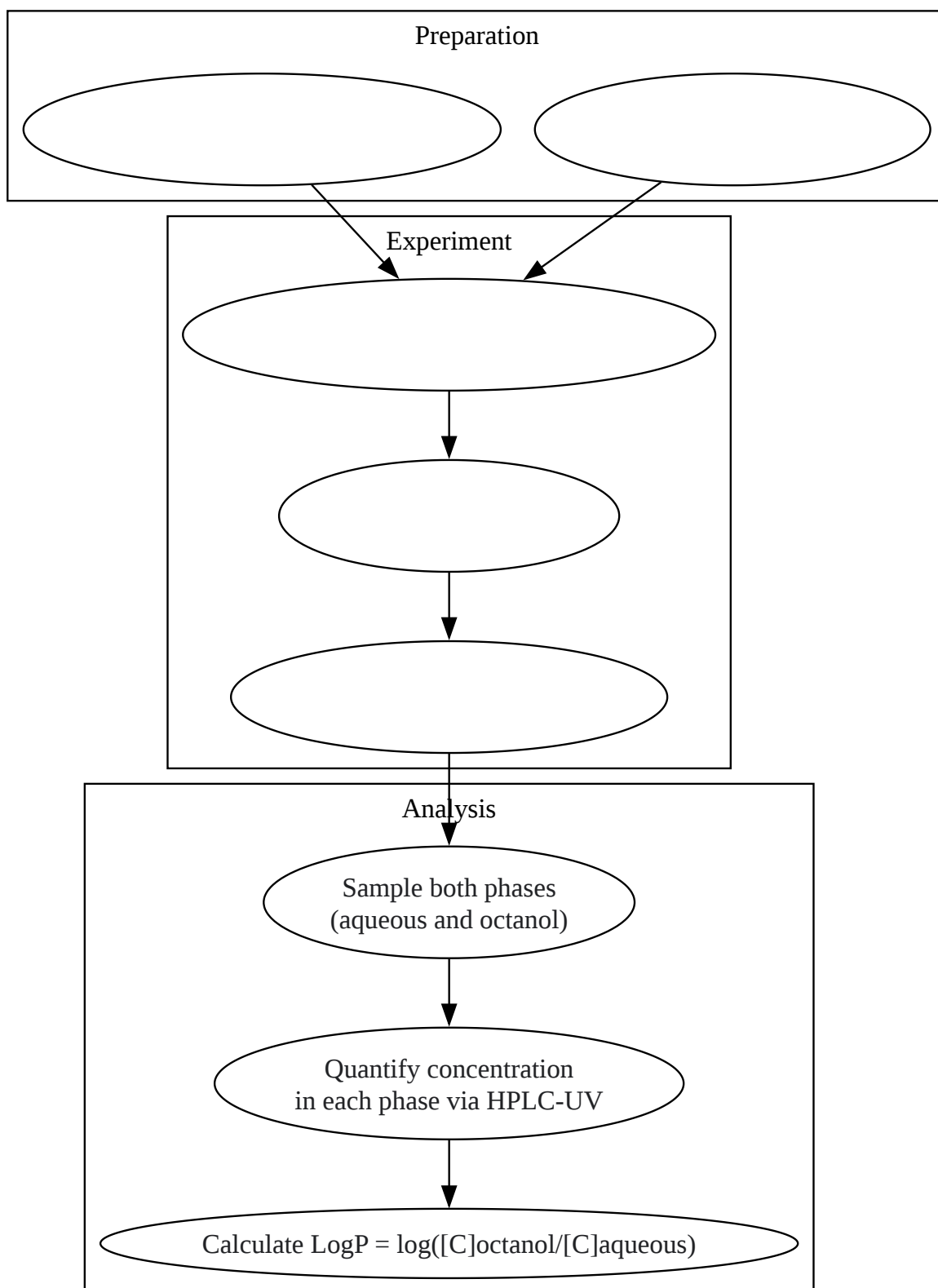
Detailed experimental procedures for the determination of **Columbamine**'s specific properties are not extensively published. However, the following sections describe standard, widely accepted methodologies for the characterization of alkaloids like **Columbamine**.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity. The shake-flask method is the most traditional and reliable technique for its determination.^{[6][7]}

Methodology:

- **Phase Preparation:** Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.
- **Sample Preparation:** Prepare a stock solution of **Columbamine** in the aqueous phase.
- **Partitioning:** In a suitable vessel, combine a known volume of the **Columbamine** stock solution with a known volume of the saturated n-octanol.
- **Equilibration:** Vigorously shake the vessel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
- **Quantification:** Carefully sample both the aqueous and n-octanol phases. Determine the concentration of **Columbamine** in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: $\text{LogP} = \log_{10} \left(\frac{[\text{Columbamine}]_{\text{octanol}}}{[\text{Columbamine}]_{\text{aqueous}}} \right)$



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Determination of pKa (UV-Metric Titration)

The pKa of a compound with a chromophore that changes upon ionization can be determined spectrophotometrically. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.^[6]

Methodology:

- **Buffer Preparation:** Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 3 pH units centered around the expected pKa.
- **Sample Preparation:** Prepare a stock solution of **Columbamine** in a suitable solvent (e.g., methanol or water).
- **Measurement:** For each buffer solution, add a small, constant volume of the **Columbamine** stock solution to a cuvette. Ensure the final concentration is identical across all samples.
- **Spectral Acquisition:** Record the full UV-Vis spectrum (e.g., from 200 to 400 nm) for **Columbamine** in each buffer.
- **Data Analysis:** Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.
- **Calculation:** The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH where the absorbance is exactly halfway between the minimum and maximum values.

Biological Activity and Signaling Pathways

Columbamine demonstrates a range of biological activities that are linked to its interaction with key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of the Wnt/ β -Catenin Signaling Pathway

In colon cancer cells, **Columbamine** has been shown to suppress proliferation and induce apoptosis by inhibiting the canonical Wnt/ β -catenin signaling pathway.[3][8] When the pathway is active, β -catenin accumulates in the nucleus and activates TCF/LEF transcription factors, leading to the expression of genes that promote cell growth and invasion. **Columbamine** treatment prevents this, leading to the downregulation of target genes like MMP2, MMP7, and MMP9, and the induction of apoptosis via the caspase cascade.[3]

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effect on the Wnt pathway.
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Inhibition of Cytochrome P450 3A4 (CYP3A4)

Columbamine is an inhibitor of CYP3A4, a critical enzyme in drug metabolism, with a reported IC₅₀ value of 30.6 μ M.[9] Inhibition of CYP3A4 can lead to significant drug-drug interactions.

The process can be reversible or irreversible (mechanism-based), where the inhibitor is first metabolized by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme.[1][10] This necessitates careful consideration when co-administering **Columbamine** with other drugs metabolized by CYP3A4.

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caption: Mechanism-based inhibition of CYP3A4 by Columbamine.
```

Activation of AMP-Activated Protein Kinase (AMPK)

Metabolites of berberine, the parent class of alkaloids to which **Columbamine** belongs, have been shown to exert triglyceride-lowering effects by activating AMP-activated protein kinase (AMPK) in liver cells.[9] AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic pathways, like fatty acid oxidation. While direct studies on **Columbamine** are limited, it is plausible that it or its metabolites contribute to metabolic regulation through this important pathway.

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